![molecular formula C13H13F2NO2 B2863157 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2176843-95-9](/img/structure/B2863157.png)
1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as DFP-10825, and it belongs to the family of quinoline derivatives.
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are essential for cellular signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In addition, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DFP-10825 in lab experiments include its high purity, stability, and specificity for certain enzymes or proteins. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of DFP-10825, including the development of new drugs based on this compound, the investigation of its effects on different cellular pathways, and the optimization of its pharmacological properties. In addition, further studies are needed to determine the potential side effects and toxicity of this compound and to explore its applications in other fields, such as agriculture and environmental science.
In conclusion, 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is complex, but it results in a high yield and purity. DFP-10825 has shown promising results in medicinal chemistry, drug discovery, and biological research, and its mechanism of action involves the inhibition of specific enzymes or proteins. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of DFP-10825, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one involves a multi-step process that includes the reaction of 2,3-dihydroquinolin-4(1H)-one with difluoromethoxyacetyl chloride, followed by the reaction of the resulting intermediate with propargylamine. This process results in the formation of DFP-10825 with a high yield and purity.
Applications De Recherche Scientifique
DFP-10825 has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In drug discovery, DFP-10825 has been used as a lead compound to develop new drugs with improved pharmacological properties. In biological research, this compound has been studied for its effects on cellular signaling pathways and its potential as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
1-[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-12(17)16-8-4-5-9-10(16)6-3-7-11(9)18-13(14)15/h2-3,6-7,13H,1,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFOKUHIAFINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)
![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)
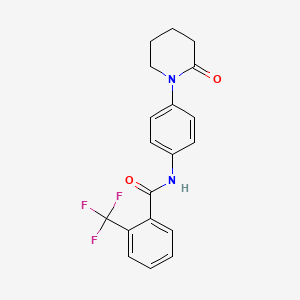
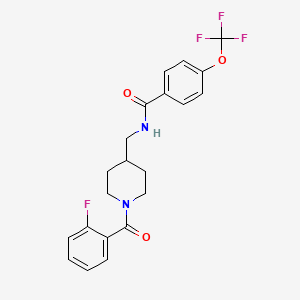
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)
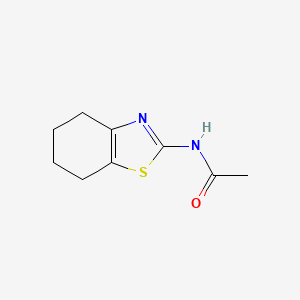
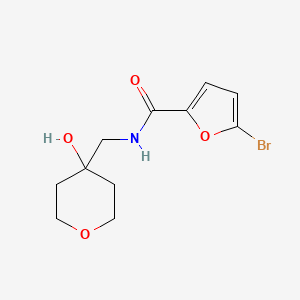


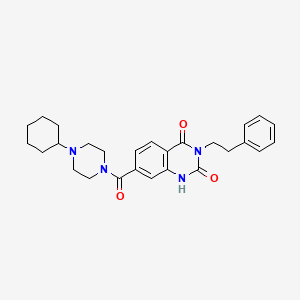
![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)